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Executive Summary
Ceftaroline fosamil is an advanced, fifth-generation cephalosporin antibiotic approved for the

treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-

acquired bacterial pneumonia (CABP).[1][2] It is a prodrug that is rapidly converted in the

plasma to its active metabolite, ceftaroline.[3][4] What sets ceftaroline apart is its potent

bactericidal activity against a broad spectrum of pathogens, most notably methicillin-resistant

Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).

[5] This unique efficacy stems from its high binding affinity to modified penicillin-binding

proteins (PBPs), such as PBP2a in MRSA, which are responsible for resistance to other β-

lactam antibiotics. This document provides an in-depth analysis of the pharmacokinetic (PK)

and pharmacodynamic (PD) properties of ceftaroline, detailed experimental methodologies,

and the mechanisms underpinning its potent antibacterial action.

Pharmacokinetics
Ceftaroline generally exhibits linear and predictable pharmacokinetics following intravenous

administration.
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Ceftaroline fosamil is administered exclusively via intravenous infusion. As a prodrug, it is

rapidly and completely hydrolyzed by plasma phosphatases into the active form, ceftaroline.

Ceftaroline exhibits low plasma protein binding, approximately 20%, and has a median volume

of distribution of about 20.3 L, suggesting distribution primarily within the extracellular fluid.

Metabolism and Excretion
Ceftaroline undergoes minimal metabolism. A small fraction of the active ceftaroline is

hydrolyzed, breaking the β-lactam ring to form an inactive metabolite, ceftaroline-M-1.

Importantly, in vitro studies have shown that ceftaroline does not significantly inhibit or induce

major cytochrome P450 (CYP450) isoenzymes, indicating a low potential for drug-drug

interactions via these pathways.

The primary route of elimination is renal, with approximately 88% of a dose excreted in the

urine and 6% in feces. In healthy adults with normal renal function, ceftaroline has a terminal

half-life of approximately 2.5 to 2.6 hours.

Pharmacokinetics in Special Populations
Dosage adjustments are necessary for patients with impaired renal function. For patients with

moderate renal impairment (Creatinine Clearance [CrCl] >30 to ≤50 mL/min), the dose is

reduced. Further reductions are required for severe impairment (CrCl ≥15 to ≤30 mL/min) and

for patients with end-stage renal disease (ESRD, CrCl <15 mL/min), including those on

hemodialysis. In elderly patients (≥65 years), modest alterations in pharmacokinetic parameters

have been observed, which are primarily attributed to age-related declines in renal function.

Quantitative Pharmacokinetic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b129207?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Administration Intravenous Infusion

Prodrug Conversion
Rapid and complete hydrolysis

by plasma phosphatases

Protein Binding ~20%

Volume of Distribution (Vd) 20.3 L (Median)

Metabolism
Minimal; conversion to inactive

ceftaroline-M-1

CYP450 Interaction
No significant inhibition or

induction

Primary Elimination Route Renal

Excretion ~88% in urine, ~6% in feces

Half-life (t½) ~2.6 hours (in healthy adults)

Cmax (600 mg, 1-hr infusion) ~20 mg/L

Pharmacodynamics
Mechanism of Action
Like other β-lactam antibiotics, ceftaroline's bactericidal effect is achieved by inhibiting the

synthesis of the bacterial cell wall. It binds to essential enzymes known as penicillin-binding

proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan

synthesis. The inhibition of this process leads to a weakened cell wall and subsequent cell

lysis.

Ceftaroline's potent activity against resistant Gram-positive pathogens is due to its high affinity

for specific PBPs. It binds with high affinity to PBP2a, the protein encoded by the mecA gene

that confers resistance in MRSA. It also demonstrates strong binding to PBP2x and PBP1a,

which are associated with resistance in Streptococcus pneumoniae. A unique feature of

ceftaroline's interaction with PBP2a is its ability to bind to an allosteric site, which induces a
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conformational change that opens the closed active site, allowing a second ceftaroline

molecule to bind and inhibit the enzyme.
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Mechanism of Ceftaroline Action on MRSA PBP2a.

Spectrum of Activity and PK/PD Indices
Ceftaroline has a broad spectrum of activity that includes key Gram-positive and Gram-

negative pathogens. It is particularly effective against:
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Staphylococcus aureus (both methicillin-susceptible [MSSA] and methicillin-resistant

[MRSA])

Streptococcus pneumoniae (including penicillin-resistant and multidrug-resistant strains)

Streptococcus pyogenes

Streptococcus agalactiae

Haemophilus influenzae

Moraxella catarrhalis

Escherichia coli

Klebsiella pneumoniae

The primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with the efficacy

of ceftaroline, like other β-lactams, is the percentage of the dosing interval during which the

free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the

infecting organism.

Quantitative Pharmacodynamic Data
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Parameter Value Reference

PK/PD Efficacy Index

%fT > MIC (Time above

Minimum Inhibitory

Concentration)

PK/PD Target for S. aureus
~26-35% fT > MIC for stasis/-1

log kill

PK/PD Target for S.

pneumoniae
~39-44% fT > MIC for stasis

MIC90 for MRSA 1-2 mg/L

MIC90 for S. pneumoniae
≤0.5 mg/L (including resistant

strains)

MIC90 for S. pyogenes ≤0.03 mg/L

Experimental Protocols and Methodologies
Pharmacokinetic Study Protocol (Phase I Example)

Objective: To determine the single- and multiple-dose pharmacokinetics of ceftaroline
fosamil in healthy adult subjects.

Design: A randomized, placebo-controlled, double-blind study.

Population: Healthy adult volunteers with normal renal function.

Methodology:

Dosing: Subjects receive a single intravenous infusion of ceftaroline fosamil (e.g., 600

mg) or placebo over 60 minutes. For multiple-dose evaluation, subjects receive infusions

every 12 hours for a specified period (e.g., 7-14 days).

Sampling: Serial blood samples are collected at predefined time points (e.g., pre-infusion,

end of infusion, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion). Urine is collected

over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).
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Bioanalysis: Plasma and urine concentrations of ceftaroline fosamil, active ceftaroline,

and ceftaroline-M-1 are determined using a validated high-performance liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t½, Vd, CL) are calculated using

non-compartmental analysis. Population PK modeling may be used to identify sources of

variability.

In Vitro Pharmacodynamic Model Protocol
Objective: To determine the %fT > MIC target of ceftaroline required for bacteriostatic and

bactericidal activity against specific pathogens (e.g., S. aureus).

Design: A one-compartment in vitro infection model (e.g., a dilutional model).

Methodology:

Model Setup: A central reservoir containing bacterial culture in growth medium is

inoculated with a standardized bacterial suspension (e.g., 106 CFU/mL).

Drug Simulation: A computer-controlled syringe pump infuses ceftaroline into the model

and fresh medium is infused to simulate the elimination half-life observed in humans (e.g.,

2.5 hours). Multiple dosing regimens are simulated to achieve a range of %fT > MIC

exposures (e.g., 0-100% of the dosing interval).

Sampling: Samples are collected from the model at various time points (e.g., 0, 2, 4, 8, 12,

24, 48, 72, 96 hours) to determine bacterial density (CFU/mL) via quantitative culture.

Data Analysis: The change in log10 CFU/mL over time is plotted against the simulated %fT

> MIC. A sigmoid Emax model is used to determine the %fT > MIC required for specific

endpoints (e.g., stasis, 1-log kill, 2-log kill).
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Workflow for an In Vitro Pharmacodynamic Study.

In Vivo Pharmacodynamic Model Protocol (Neutropenic
Murine Thigh Model)

Objective: To determine the in vivo PK/PD targets for ceftaroline against key pathogens.

Design: A neutropenic murine thigh infection model.

Methodology:

Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of

cyclophosphamide.

Infection: Mice are inoculated in the thigh muscle with a standardized suspension of the

target organism (e.g., S. aureus or S. pneumoniae).

Treatment: Two hours post-infection, treatment is initiated. Groups of mice receive various

doses and schedules of ceftaroline fosamil subcutaneously or intravenously to mimic

human-equivalent exposures.

Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the infected

thighs are homogenized for quantitative bacterial culture (CFU/thigh).
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Data Analysis: The relationship between the drug exposure measure (%fT > MIC) and the

change in bacterial count over 24 hours is modeled to determine the exposure required for

a net static effect or a 1-log10 CFU reduction.

Resistance Mechanisms
While ceftaroline is robust against many common β-lactam resistance mechanisms, resistance

can emerge. The primary mechanism of ceftaroline resistance in S. aureus involves specific

amino acid-altering mutations within the PBP2a protein, particularly in the allosteric or

transpeptidase domains. These mutations can reduce the binding affinity of ceftaroline, thereby

decreasing its inhibitory activity. In some cases, overexpression of other PBPs, like PBP4,

which is not inhibited by ceftaroline, may provide an alternative pathway for cell wall synthesis

when PBP2a is inhibited.
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Logical Flow of Ceftaroline Resistance Development.

Conclusion
Ceftaroline fosamil possesses a unique and advantageous pharmacokinetic and

pharmacodynamic profile. Its rapid conversion to the active moiety, low protein binding, and

predictable renal clearance simplify its clinical application. The cornerstone of its utility is its

potent bactericidal activity, driven by its high affinity for essential PBPs in both susceptible and

highly resistant Gram-positive bacteria, including MRSA and MDRSP. The established PK/PD

target of %fT > MIC provides a clear therapeutic goal for dosing regimen design, including

adjustments for patients with renal impairment. A thorough understanding of these PK/PD

principles, the methodologies used to derive them, and the potential for resistance is critical for

optimizing the use of this important antibiotic in the face of evolving bacterial threats.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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